molecular formula C19H18ClN5O3 B2987318 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-97-8

6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2987318
M. Wt: 399.84
InChI Key: DJDNSTRIYRCCAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with a molecular formula of C19H18ClN5O3. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The specific chemical reactions involving this compound are not explicitly mentioned in the literature.

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has focused on their synthesis and chemical properties. The study by (Alves, Proença, & Booth, 1994) describes the synthesis of related imidazoles as precursors to purine analogs. These processes involve various chemical reactions, leading to compounds with potential applications in diverse fields such as medicinal chemistry.

Potential Pharmacological Applications

Compounds with structures similar to this chemical have been explored for their potential pharmacological applications. The work by (Snow et al., 2002) discusses the discovery of a class of inhibitors of lck kinase, highlighting the potential of such compounds in developing treatments for various diseases.

Hepatoprotective Activity

The research by (Ram et al., 2002) outlines a synthesis method for related imidazo compounds and examines their hepatoprotective activity. This suggests that derivatives of the compound could have potential applications in liver protection and treatment of related disorders.

Antitumor Activities

Several studies have investigated the antitumor activities of compounds structurally similar to 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione. For instance, (Stevens et al., 1984) and (Suh et al., 2000) have explored the synthesis and cytotoxicity of related imidazo compounds, highlighting their potential in cancer therapy.

Antimicrobial Activities

The study by (Magd El-Din et al., 2007) investigates the synthesis of new imidazothiazole and glycocyamidine derivatives and their antimicrobial activities, suggesting potential applications in combating microbial infections.

properties

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3/c1-10-11(2)25-15-16(22(3)19(28)23(4)17(15)27)21-18(25)24(10)9-14(26)12-5-7-13(20)8-6-12/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDNSTRIYRCCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(=O)C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

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